Cas no 863679-45-2 ((1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane)
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, (1S,5R)-
- (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
- SCHEMBL378111
- AS-79733
- P19545
- 863679-45-2
- MFCD31925051
-
- MDL: MFCD31925051
- Inchi: 1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m0/s1
- InChI Key: KHJRUTSPEDPIBP-GXSJLCMTSA-N
- SMILES: BrC1C=CC(=CC=1)[C@@]12CNC[C@@H]1C2
Computed Properties
- Exact Mass: 237.01531g/mol
- Monoisotopic Mass: 237.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12Ų
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB545594-100mg |
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; . |
863679-45-2 | 100mg |
€500.50 | 2025-02-27 | ||
| abcr | AB545594-250mg |
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; . |
863679-45-2 | 250mg |
€767.00 | 2025-02-27 | ||
| abcr | AB545594-500mg |
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; . |
863679-45-2 | 500mg |
€1180.40 | 2024-05-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576453-10g |
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]Hexane |
863679-45-2 | 98% | 10g |
¥69910.00 | 2024-04-28 | |
| abcr | AB545594-1 g |
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; . |
863679-45-2 | 1g |
€1692.00 | 2023-06-14 | ||
| Aaron | AR01JVM3-1g |
3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, (1S,5R)- |
863679-45-2 | 97% | 1g |
$1109.00 | 2025-02-11 | |
| Aaron | AR01JVM3-500mg |
3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, (1S,5R)- |
863679-45-2 | 97% | 500mg |
$739.00 | 2025-02-11 | |
| Aaron | AR01JVM3-5g |
3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, (1S,5R)- |
863679-45-2 | 97% | 5g |
$3325.00 | 2025-02-11 | |
| A2B Chem LLC | BA05951-100mg |
3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, (1S,5R)- |
863679-45-2 | 95% | 100mg |
$266.00 | 2024-04-19 | |
| A2B Chem LLC | BA05951-250mg |
3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, (1S,5R)- |
863679-45-2 | 95% | 250mg |
$424.00 | 2024-04-19 |
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane Suppliers
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Recent Advances in the Study of (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane (CAS: 863679-45-2)
The compound (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane (CAS: 863679-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by a fused azabicyclo ring system and a bromophenyl substituent, has been explored for its role in modulating various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways.
Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological profile. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route for (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane, achieving higher yields and purity compared to previous methods. The study highlighted the importance of stereochemical control during synthesis, as the (1S,5R) configuration was found to be critical for binding affinity to target proteins.
In terms of biological activity, preclinical research has demonstrated that this compound exhibits potent and selective binding to serotonin receptors, particularly the 5-HT1A subtype. A 2024 study published in ACS Chemical Neuroscience utilized molecular docking and in vitro assays to elucidate the binding mode of (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane within the 5-HT1A receptor pocket. The findings suggest that the bromophenyl group engages in key hydrophobic interactions, while the azabicyclo core stabilizes the receptor's active conformation.
Further investigations have explored the therapeutic potential of this compound in neurological disorders. A collaborative study between academic and industry researchers, published in Nature Communications in early 2024, reported that (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane showed promising results in animal models of anxiety and depression. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic properties were identified as key advantages for central nervous system (CNS) applications.
Despite these advances, challenges remain in the development of (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane as a drug candidate. Recent patent filings (e.g., WO2023124567) indicate ongoing efforts to address issues such as metabolic stability and off-target effects. Structural modifications, including the introduction of fluorine atoms or heterocyclic replacements for the bromophenyl group, are being investigated to improve the compound's drug-like properties.
In conclusion, (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane represents a promising scaffold for the development of novel therapeutics, particularly in the CNS space. Continued research into its synthesis, structure-activity relationships, and mechanism of action will be crucial for translating these findings into clinical applications. The compound's unique chemical features and biological profile position it as a valuable tool for both medicinal chemistry and neuropharmacology research.
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